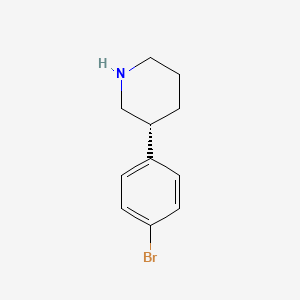
(3R)-3-(4-溴苯基)哌啶
描述
“(3R)-3-(4-bromophenyl)piperidine” is a chemical compound with the molecular formula C11H14BrN . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of “(3R)-3-(4-bromophenyl)piperidine” is determined by its molecular formula, C11H14BrN . The exact structure is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving “(3R)-3-(4-bromophenyl)piperidine” are determined by its chemical structure . The specific reactions it undergoes are not detailed in the search results.Physical And Chemical Properties Analysis
“(3R)-3-(4-bromophenyl)piperidine” has a molecular weight of 240.14 . Its boiling point and density are predicted to be 310.9±35.0 °C and 1.313±0.06 g/cm3, respectively .科学研究应用
手性拆分和模拟研究
密切相关化合物的拆分和模拟研究已在理解手性识别机制方面取得重大进展,例如使用手性柱IA柱进行对映异构体拆分。这些方法对于研究像(3R)-3-(4-溴苯基)哌啶这样的化合物至关重要,因为它们依赖氢键和π-π相互作用进行手性分离,这对于药物应用和对生物活性立体异构效应的研究至关重要(Ali et al., 2016)。
阿片受体拮抗剂的开发
对N-取代-反式-3,4-二甲基-4-(3-羟基苯基)哌啶中的构效关系的研究已发现强效的外周选择性阿片受体拮抗剂。这些化合物通过选择性靶向外周受体而不影响中枢阿片受体,显示出治疗胃肠道运动障碍的希望,表明(3R)-3-(4-溴苯基)哌啶衍生物具有潜在的应用(Zimmerman et al., 1994)。
硫化反应
在乙腈等溶剂中使用P4S10-吡啶络合物进行硫化反应代表了(3R)-3-(4-溴苯基)哌啶衍生物可以利用的一个领域。此类反应对于合成含硫药物和研究化学品至关重要,展示了哌啶衍生物在合成化学中的广泛适用性(Bergman et al., 2011)。
毒蕈碱M(3)受体拮抗剂
(2R)-2-[(1R)-3, 3-二氟环戊基]-2-羟基-2-苯基乙酰胺作为毒蕈碱M(3)受体拮抗剂的开发,用于治疗尿路疾病、肠易激综合征和呼吸系统疾病,强调了(3R)-3-(4-溴苯基)哌啶类似物在创造选择性受体拮抗剂方面的潜力。这些化合物提供了设计具有改进的选择性和代谢稳定性用于治疗的分子见解(Mitsuya et al., 2000)。
CCR5受体拮抗剂用于HIV治疗
与(3R)-3-(4-溴苯基)哌啶类似的衍生物已被探索作为CCR5受体拮抗剂,为HIV-1治疗提供了一条新途径。在体外具有优异抗病毒活性和在动物模型中具有良好药代动力学特征的化合物的开发证明了哌啶衍生物在抗病毒治疗中的潜力(Palani et al., 2002)。
属性
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

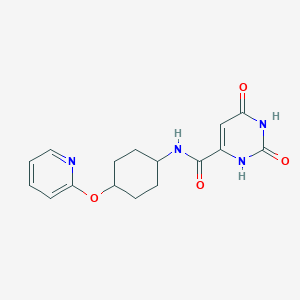
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)
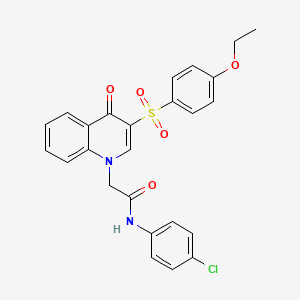
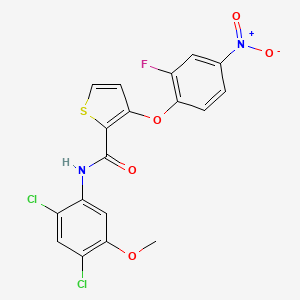
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)
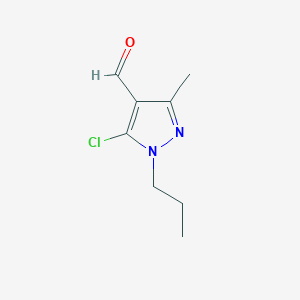
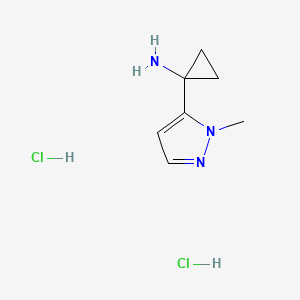
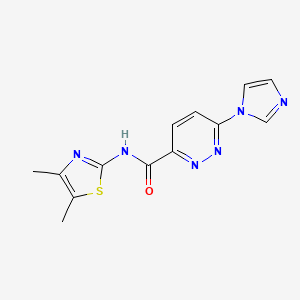
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2940332.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2940334.png)
![methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2940336.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2940337.png)
![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2940339.png)
![methyl 5-{[4,4-dioxo-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}-2-furoate](/img/structure/B2940340.png)